BenchChemオンラインストアへようこそ!

Myt1-IN-3

PKMYT1 Kinase Inhibition IC50

Choose Myt1-IN-3 for unambiguous, selective PKMYT1 inhibition to dissect Myt1-mediated CDK1 phosphorylation (Thr14) independently of WEE1 (Tyr15). With an IC50 <10 nM and 99.14% purity, this research-grade compound ensures reproducible target engagement in CCNE1-amplified synthetic lethality models and high-throughput screening (125 mg/mL DMSO solubility). Unlike dual WEE1/PKMYT1 inhibitors, Myt1-IN-3 eliminates confounding variables, making it the definitive comparator for PKMYT1 versus WEE1 phenotypic profiling.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B12428718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyt1-IN-3
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4CC4)C(=O)N)N
InChIInChI=1S/C18H19N5O2/c1-8-3-6-12(24)9(2)15(8)23-16(19)13(17(20)25)14-18(23)21-7-11(22-14)10-4-5-10/h3,6-7,10,24H,4-5,19H2,1-2H3,(H2,20,25)
InChIKeyOGYFWWOEHHCUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myt1-IN-3: A Potent and Selective PKMYT1 Inhibitor for CCNE1-Amplified Cancer Research and Cell Cycle Studies


Myt1-IN-3 is a potent small-molecule inhibitor of membrane-associated tyrosine and threonine-specific cdc2-inhibitory kinase (Myt1, gene name PKMYT1) [1]. It exhibits an IC50 of less than 10 nM in biochemical assays and is documented as compound 95 in patent WO2021195782 A1 [1]. Myt1-IN-3 is supplied as a research-grade compound with a purity of ≥99.14%, a molecular weight of 337.38 Da, and a molecular formula of C18H19N5O2 [2].

Myt1-IN-3 vs. In-Class Analogs: Why Interchangeability Fails Without Comparative Data


Despite sharing a common target (PKMYT1), inhibitors within this class exhibit substantial variation in selectivity profiles against the closely related WEE1 kinase, off-target kinase engagement, and physicochemical properties [1][2]. Myt1-IN-3, as a selective PKMYT1 inhibitor, differs fundamentally from WEE1-selective agents (e.g., adavosertib, IC50 = 5.2 nM for WEE1) and dual WEE1/PKMYT1 inhibitors (e.g., SGR-3515) [2]. Substituting Myt1-IN-3 with a structurally distinct analog without verifying target engagement and selectivity introduces confounding variables in cell cycle and synthetic lethality experiments, particularly in CCNE1-amplified models [1].

Myt1-IN-3 Quantitative Differentiation: Potency, Purity, and Solubility Benchmarks


Myt1-IN-3 Biochemical Potency: Sub-10 nM IC50 Against PKMYT1

Myt1-IN-3 demonstrates potent inhibition of PKMYT1 with an IC50 of <10 nM, as reported in patent WO2021195782 A1 (compound 95) [1]. This potency is comparable to other potent PKMYT1 inhibitors such as PKMYT1-IN-9 (IC50 = 4.4 nM) and PKMYT1-IN-10 (IC50 = 3 nM) [2].

PKMYT1 Kinase Inhibition IC50

Myt1-IN-3 vs. WEE1 Inhibitors: Structural Basis for Differential Selectivity

Crystal structures of Wee kinase family members reveal unique features that distinguish Myt1 from WEE1 and WEE2, establishing the structural basis for differential inhibition by small molecules [1]. While quantitative selectivity data for Myt1-IN-3 against WEE1 is not publicly available, the compound's classification as a selective PKMYT1 inhibitor suggests a divergent profile from WEE1-selective agents like adavosertib (WEE1 IC50 = 5.2 nM) .

Kinase Selectivity WEE1 Structural Biology

Myt1-IN-3 Purity: 99.14% by HPLC Ensures Reproducible Results

Myt1-IN-3 is supplied with a purity of 99.14% as determined by HPLC [1]. This exceeds the purity of the closely related analog Myt1-IN-1 (98.97%) and ensures minimal batch-to-batch variability [1].

Compound Purity QC Reproducibility

Myt1-IN-3 Solubility: 125 mg/mL in DMSO Facilitates In Vitro Dosing

Myt1-IN-3 exhibits a solubility of 125 mg/mL (370.50 mM) in DMSO . This high solubility facilitates the preparation of concentrated stock solutions for in vitro assays and minimizes the need for potentially confounding co-solvents.

Solubility DMSO Formulation

Myt1-IN-3 Applications: Optimized Use Cases in Oncology and Cell Cycle Research


Investigating Synthetic Lethality in CCNE1-Amplified Cancers

Myt1-IN-3's potent inhibition of PKMYT1 (<10 nM IC50) makes it a suitable tool for exploring synthetic lethal interactions in CCNE1-amplified cancer cell lines, where PKMYT1 dependency is well-established [1]. The high purity (99.14%) and solubility (125 mg/mL in DMSO) ensure reproducible target engagement and minimize confounding factors in these sensitive genetic backgrounds [2].

Dissecting G2/M Checkpoint Regulation in DNA Damage Response Studies

Myt1-IN-3 can be used to selectively inhibit PKMYT1, allowing researchers to delineate the specific contribution of Myt1-mediated CDK1 phosphorylation (Thr14) to G2/M arrest, distinct from WEE1-mediated phosphorylation (Tyr15) [3]. This is particularly relevant when combined with DNA-damaging agents to assess checkpoint override.

Comparative Kinase Profiling Against WEE1-Selective Inhibitors

Myt1-IN-3 serves as a critical comparator compound in studies evaluating the differential effects of PKMYT1 versus WEE1 inhibition. Given the structural divergence between Myt1 and WEE1, Myt1-IN-3 provides a tool to contrast the cellular phenotypes and toxicity profiles of selective PKMYT1 inhibition with those induced by WEE1-selective agents like adavosertib [3].

In Vitro Target Validation in High-Throughput Screening Campaigns

The high DMSO solubility (125 mg/mL) of Myt1-IN-3 facilitates its use in automated liquid handling systems for high-throughput screening (HTS) applications . Its defined purity (99.14%) ensures reliable dose-response curves and minimizes false positives in cell-based phenotypic screens aimed at identifying novel PKMYT1-dependent vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myt1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.